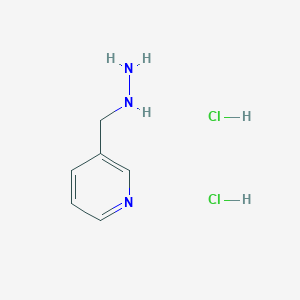

3-(Hydrazinomethyl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

pyridin-3-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-9-5-6-2-1-3-8-4-6;;/h1-4,9H,5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVCZQLWOYQHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597019 | |

| Record name | 3-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6978-97-8 | |

| Record name | 3-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydrazinylmethyl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Hydrazinomethyl)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Hydrazinomethyl)pyridine dihydrochloride, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound and its key intermediate.

Introduction

This compound is a hydrazine derivative of pyridine, a structural motif present in numerous pharmacologically active compounds. The introduction of a hydrazinomethyl group provides a reactive handle for further molecular elaboration, making it a key intermediate in the synthesis of a wide range of heterocyclic systems and potential drug candidates. This guide outlines a common and effective synthetic route starting from readily available 3-methylpyridine (3-picoline).

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the key intermediate, 3-(chloromethyl)pyridine hydrochloride, from 3-methylpyridine. The second stage is the nucleophilic substitution of the chlorine atom with hydrazine to yield the target compound.

An In-depth Technical Guide to the Physicochemical Properties of 3-(Hydrazinomethyl)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Hydrazinomethyl)pyridine dihydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document consolidates available information for the free base, presents predicted data for the dihydrochloride salt, and furnishes detailed, adaptable experimental protocols for the determination of key physicochemical parameters. Furthermore, based on the known biological activities of structurally related hydrazine derivatives, a potential signaling pathway is described and visualized. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this and similar molecules.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a hydrazinomethyl group, presented as a dihydrochloride salt. While specific data for this salt is scarce, its structural components—a pyridine moiety and a hydrazine group—are present in numerous biologically active molecules. Hydrazine derivatives, in particular, are known to exhibit a range of pharmacological activities, including monoamine oxidase (MAO) inhibition, which has implications for the treatment of depression and neurological disorders.[1][2][3] A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, formulation, and the interpretation of its biological activity.

Chemical Identity

This section clarifies the identity of 3-(Hydrazinomethyl)pyridine and its dihydrochloride salt, distinguishing it from the closely related compound, 3-Hydrazinopyridine dihydrochloride.

Table 1: Compound Identification

| Identifier | 3-(Hydrazinomethyl)pyridine (Free Base) | This compound | 3-Hydrazinopyridine Dihydrochloride |

| IUPAC Name | (Pyridin-3-yl)methanamine hydrochloride | Pyridin-3-ylmethylhydrazine dihydrochloride | Pyridin-3-ylhydrazine dihydrochloride |

| Synonyms | Pyridin-3-ylmethyl-hydrazine | 2-((Pyridin-3-yl)methyl)hydrazine hydrochloride | 3-Pyridylhydrazine dihydrochloride |

| CAS Number | 7112-38-1 | 57616-01-0[4] | 364727-74-2[5] |

| Molecular Formula | C6H9N3[6] | C6H11Cl2N3 | C5H9Cl2N3[5] |

| Molecular Weight | 123.16 g/mol [7] | 196.08 g/mol | 182.05 g/mol [5] |

| Chemical Structure | ![Image of 3-(Hydrazinomethyl)pyridine structure] | ![Image of this compound structure] | ![Image of 3-Hydrazinopyridine dihydrochloride structure] |

Physicochemical Properties

Table 2: Physicochemical Data for 3-(Hydrazinomethyl)pyridine (Free Base)

| Property | Value | Source |

| Boiling Point | 310 °C | [7] |

| Density | 1.104 g/cm³ | [7] |

| Flash Point | 141 °C | [7] |

| LogP (Predicted) | -0.4 | [6] |

Table 3: Predicted Physicochemical Data for this compound

| Property | Predicted Value | Source |

| Molecular Weight | 196.08 g/mol | Calculated |

| Topological Polar Surface Area | 63.1 Ų | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Protocols

Given the absence of specific experimental data, this section provides detailed, generalized protocols for determining the key physicochemical properties of this compound. These protocols can be adapted by researchers in a laboratory setting.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes, mortar and pestle.

-

Procedure:

-

A small, finely ground sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Solubility Determination (Gravimetric Method)

Solubility data is essential for formulation and in vitro assay development.

-

Apparatus: Analytical balance, constant temperature shaker bath, filtration apparatus (e.g., syringe filters), oven.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated in a constant temperature shaker bath for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is filtered to remove undissolved solid, yielding a saturated solution.

-

A precise volume of the saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated from the container in an oven at a temperature below the compound's decomposition point.

-

The container with the solid residue is weighed, and the mass of the dissolved solid is determined.

-

Solubility is calculated and expressed in units such as g/L or mg/mL.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter influencing a compound's ionization state, solubility, and membrane permeability.

-

Apparatus: pH meter with a suitable electrode, burette, magnetic stirrer, standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).

-

Procedure:

-

A solution of this compound of known concentration is prepared in water.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The solution is titrated with a standardized base (e.g., 0.1 M NaOH), and the pH is recorded after each incremental addition of the titrant.

-

The titration is continued past the equivalence points.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a dihydrochloride salt, two pKa values are expected, corresponding to the protonated hydrazine and pyridine nitrogen atoms.

-

Potential Biological Activity and Signaling Pathway

While no specific signaling pathways for this compound have been documented, many hydrazine derivatives are known inhibitors of monoamine oxidase (MAO).[1][2][3] MAO is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of MAO inhibitors.

Proposed Mechanism of Action: Monoamine Oxidase Inhibition

The proposed mechanism involves the inhibition of MAO-A and/or MAO-B, leading to an accumulation of monoamine neurotransmitters. This can have therapeutic effects in conditions associated with neurotransmitter deficiencies.

Caption: Proposed signaling pathway of this compound via MAO inhibition.

Experimental Workflow for Assessing MAO Inhibition

A common method to assess the MAO inhibitory activity of a compound is through an in vitro enzyme assay.

Caption: Experimental workflow for in vitro monoamine oxidase (MAO) inhibition assay.

Conclusion

This technical guide has compiled the currently available physicochemical information for this compound. While specific experimental data for this compound remains limited, this document provides a valuable starting point for researchers by presenting data for the free base, predicted properties for the dihydrochloride salt, and detailed experimental protocols. The proposed mechanism of action through monoamine oxidase inhibition, based on structurally related compounds, offers a testable hypothesis for future biological investigations. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential as a pharmacologically active agent.

References

- 1. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-(hydrazinylmethyl)pyridine dihydrochloride (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 7. PYRIDIN-3-YLMETHYL-HYDRAZINE CAS#: 7112-38-1 [m.chemicalbook.com]

3-(Hydrazinomethyl)pyridine dihydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-(Hydrazinomethyl)pyridine dihydrochloride, a pyridine derivative of interest in synthetic and medicinal chemistry. This document outlines its chemical properties, a detailed potential synthesis protocol, and its prospective role as a building block in the development of novel chemical entities.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This information is essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| CAS Number | 6978-97-8 | ChemScene |

| Molecular Formula | C₆H₁₁Cl₂N₃ | ChemScene |

| Molecular Weight | 196.08 g/mol | ChemScene |

| IUPAC Name | pyridin-3-ylmethylhydrazine;dihydrochloride | PubChem |

| Canonical SMILES | C1=CC(=CN=C1)CNN.Cl.Cl | PubChem |

| Physical State | Solid (predicted) | N/A |

| Solubility | Soluble in water (predicted) | N/A |

Synthesis and Experimental Protocol

As a chemical intermediate, this compound is not extensively characterized in publicly available literature. However, a plausible and detailed experimental protocol for its synthesis can be derived from established chemical principles, starting from commercially available precursors. The following protocol outlines a two-step synthesis from 3-(chloromethyl)pyridine hydrochloride.

Objective: To synthesize this compound.

Materials:

-

3-(chloromethyl)pyridine hydrochloride

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of pyridin-3-ylmethylhydrazine (free base)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(chloromethyl)pyridine hydrochloride (1 equivalent) in anhydrous ethanol (10 volumes).

-

To this stirring suspension, add hydrazine hydrate (3 equivalents) dropwise at room temperature. The reaction is exothermic, and an ice bath may be used to maintain the temperature below 40°C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspend the resulting residue in a mixture of water and dichloromethane. Separate the organic layer.

-

Extract the aqueous layer two more times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude pyridin-3-ylmethylhydrazine free base. This intermediate can be used in the next step without further purification.

Step 2: Formation of this compound

-

Dissolve the crude pyridin-3-ylmethylhydrazine from Step 1 in a minimal amount of anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid (2.2 equivalents) dropwise with vigorous stirring. A precipitate should form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the white to off-white solid under vacuum to obtain the final product, this compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not widely reported, its structure suggests significant potential as a versatile building block in drug discovery and medicinal chemistry. The pyridine ring is a common scaffold in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The hydrazine moiety is a reactive functional group that can be used to synthesize a variety of heterocyclic systems or to act as a linker in more complex molecules.

The presence of both a pyridine ring and a hydrazine group makes this compound a valuable starting material for the synthesis of:

-

Pyridyl-substituted heterocycles: The hydrazine group can be readily cyclized with various reagents to form pyrazoles, triazoles, and other nitrogen-containing ring systems.

-

Hydrazone derivatives: Condensation of the hydrazine with aldehydes or ketones can generate a library of pyridyl-hydrazones, a class of compounds known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Synthesis Workflow

The logical flow of the synthesis described in the experimental protocol is illustrated below.

Caption: Synthesis workflow for this compound.

A Technical Guide on the Reaction of 3-(Hydrazinomethyl)pyridine Dihydrochloride with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism between 3-(Hydrazinomethyl)pyridine dihydrochloride and aldehydes. This reaction is a cornerstone for synthesizing pyridylhydrazones, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]

Core Reaction Mechanism: Hydrazone Formation

The reaction of this compound with an aldehyde is a classic condensation reaction that results in the formation of a hydrazone.[3] The reaction proceeds through a nucleophilic addition-elimination pathway. The overall rate and success of the reaction are highly dependent on the pH of the medium.[4][5]

Reactant Analysis

-

This compound : This reactant is a salt, meaning both the pyridine nitrogen and the hydrazine group are protonated. This form enhances stability and water solubility. However, for the reaction to proceed, the hydrazine moiety must be deprotonated to act as a nucleophile.

-

Aldehydes : Aldehydes possess an electrophilic carbonyl carbon, which is the site of the nucleophilic attack. Aldehydes are generally more reactive than ketones in this context due to reduced steric hindrance and greater electrophilicity.[4]

Step-by-Step Mechanism

The reaction mechanism can be detailed in four key steps:

-

Deprotonation : The reaction is initiated by the deprotonation of the hydrazinium ion. This is typically achieved by adding a mild base or by conducting the reaction in a buffered solution at an optimal pH. This step is crucial as the protonated hydrazine is not nucleophilic.[5][6]

-

Nucleophilic Attack : The deprotonated (free) hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.[5]

-

Proton Transfer : An intramolecular or solvent-mediated proton transfer occurs from the nitrogen atom to the oxygen atom of the tetrahedral intermediate.

-

Dehydration : This final step involves the elimination of a water molecule from the carbinolhydrazine intermediate to form the stable C=N double bond of the hydrazone. This dehydration step is the rate-limiting step at neutral pH and is generally catalyzed by acid.[5][7][8]

The optimal pH for hydrazone formation is typically in the slightly acidic range of 4 to 6.[4][5] In strongly acidic conditions (pH < 4), the hydrazine nucleophile becomes excessively protonated and non-reactive.[4][6] Conversely, in neutral or basic conditions (pH > 7), the crucial acid-catalyzed dehydration step slows down significantly.[5][7]

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the formation of a pyridylhydrazone from this compound and a generic aldehyde.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazone - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Reaction of 3-(Hydrazinomethyl)pyridine Dihydrochloride with Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism between 3-(hydrazinomethyl)pyridine dihydrochloride, also known as Girard's Reagent P, and ketones to form hydrazones. This reaction is a cornerstone in both synthetic organic chemistry and analytical sciences, particularly for the derivatization of ketosteroids to enhance their solubility and ionization efficiency in mass spectrometry. This document details the underlying reaction mechanism, including the role of pH and catalysis, provides exemplary experimental protocols, and presents quantitative and spectroscopic data for the resulting hydrazone products.

Introduction

Hydrazone formation is a robust and widely utilized condensation reaction between a hydrazine and a carbonyl compound. This compound (Girard's Reagent P) is a cationic hydrazine reagent valued for its ability to convert neutral ketones into water-soluble, charged hydrazones.[1] This property is particularly advantageous in analytical chemistry for enhancing the detection of low-abundance ketones, such as steroids, in biological matrices.[2] The presence of the pyridinium moiety not only imparts a permanent positive charge but may also play a role in the reaction mechanism through intramolecular catalysis. This guide will delve into the technical aspects of this important reaction.

Reaction Mechanism

The formation of a hydrazone from this compound and a ketone proceeds via a two-step mechanism: nucleophilic addition of the hydrazine to the carbonyl group to form a tetrahedral intermediate (a carbinolamine or aminomethanol), followed by dehydration of this intermediate to yield the final hydrazone product. The overall reaction is acid-catalyzed and the rate-determining step is pH-dependent.

At neutral to slightly acidic pH, the dehydration of the carbinolamine intermediate is typically the rate-limiting step.[3] The reaction is subject to general acid catalysis, where protonation of the hydroxyl group of the carbinolamine facilitates the elimination of a water molecule.[3][4] In the case of 3-(hydrazinomethyl)pyridine, the pyridine ring can potentially act as an intramolecular acid catalyst, facilitating proton transfer during the dehydration step.

The reaction can be depicted as follows:

Caption: General mechanism of hydrazone formation.

The pH of the reaction medium is a critical parameter. In highly acidic solutions (low pH), the hydrazine nucleophile is extensively protonated, reducing its nucleophilicity and slowing down the initial addition step. Conversely, at high pH, there is a lack of sufficient acid to catalyze the dehydration of the carbinolamine. Thus, the reaction rate is typically maximal in a weakly acidic environment (pH 4-5).[4]

Experimental Protocols

The following protocol is a representative example for the synthesis of a hydrazone from a generic ketone and this compound, adapted from procedures used for the derivatization of ketosteroids.[5][6]

Materials:

-

Ketone (e.g., cyclohexanone)

-

This compound (Girard's Reagent P)

-

Glacial Acetic Acid

-

Methanol or Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ketone (1.0 eq) in methanol or ethanol (10 mL per mmol of ketone).

-

Addition of Reagents: Add this compound (1.1 eq) and glacial acetic acid (0.5 mL per mmol of ketone) to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 60-85°C) for a period of 2 to 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then triturated with diethyl ether to precipitate the hydrazone product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Quantitative Data

The yield and reaction kinetics are highly dependent on the specific ketone substrate and the reaction conditions. The following table summarizes representative data for the derivatization of ecdysone, a ketosteroid, with Girard's Reagent P.

| Parameter | Value | Conditions | Reference |

| Reaction Temperature | 50-85°C | Methanol with 5% acetic acid | [5][6] |

| Reaction Time | 1-8 hours | Methanol with 5% acetic acid | [5][6] |

| Optimal Yield | Not explicitly stated, but reaction proceeds to a significant extent | 85°C, 4 hours | [5][6] |

Note: For many analytical applications, the reaction is driven to completion by using an excess of the Girard's reagent, and the yield is often assumed to be quantitative for the purpose of derivatization.

Spectroscopic Data and Characterization

The formation of the hydrazone can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The formation of the C=N bond of the hydrazone results in a characteristic downfield shift of the protons on the alpha-carbon of the original ketone. The protons of the pyridinium ring and the methylene bridge of the Girard's reagent moiety will also be present in the spectrum. For the dehydrated hydrazone of ecdysone with Girard's Reagent P, the pyridinium protons appear in the aromatic region.

¹³C NMR: The carbonyl carbon of the ketone (typically >190 ppm) is replaced by the imine carbon (C=N) of the hydrazone, which resonates at a different chemical shift (typically in the 140-160 ppm range).

The following is a logical workflow for the characterization of a synthesized hydrazone:

Caption: Workflow for hydrazone characterization.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrazone product will show the disappearance of the strong C=O stretching band of the starting ketone (typically around 1715 cm⁻¹) and the appearance of a C=N stretching vibration (typically in the range of 1620-1680 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of Girard's Reagent P hydrazones due to their pre-existing positive charge. The mass spectrum will show a prominent ion corresponding to the molecular weight of the cationic hydrazone. Tandem mass spectrometry (MS/MS) often reveals a characteristic neutral loss of pyridine (79 Da), which is a useful diagnostic fragmentation for identifying these derivatives.[5]

Conclusion

The reaction of this compound with ketones is a highly efficient and versatile method for the formation of hydrazones. The resulting cationic derivatives have enhanced water solubility and ionization efficiency, making this reaction invaluable for the analytical determination of ketones in complex matrices. A thorough understanding of the reaction mechanism, particularly the influence of pH, allows for the optimization of reaction conditions to achieve high yields and reaction rates. The spectroscopic and spectrometric data provide clear evidence for the formation of the hydrazone product and are essential for its unambiguous characterization. This technical guide provides a solid foundation for researchers and professionals working with this important chemical transformation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 3-(Hydrazinomethyl)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-(Hydrazinomethyl)pyridine dihydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its likely properties based on the known behavior of analogous pyridine hydrochloride and hydrazine-containing compounds. Detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profiles of this compound, which are crucial for its application in pharmaceutical research and development. This guide is intended to serve as a foundational resource for scientists and professionals working with this and structurally related compounds.

Introduction

This compound is a heterocyclic compound that incorporates both a pyridine ring and a hydrazinomethyl functional group. As a dihydrochloride salt, its physicochemical properties, particularly solubility and stability, are of significant interest for its potential applications in drug discovery and development. The pyridine moiety, a common scaffold in many pharmaceuticals, and the reactive hydrazine group, define its chemical behavior. Understanding its solubility in various solvent systems is critical for formulation, while its stability under different environmental conditions is paramount for ensuring its shelf-life and therapeutic efficacy. This guide outlines the expected properties and provides robust methodologies for their empirical determination.

Predicted Solubility Profile

Based on the chemical structure of a dihydrochloride salt of a pyridine derivative, this compound is expected to exhibit high solubility in polar protic solvents. The protonated pyridine nitrogen and the hydrochloride counter-ions significantly enhance its aqueous solubility.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Highly Soluble[1][2][3][4] | As a hydrochloride salt, it is expected to readily dissolve in aqueous media. Pyridine hydrochloride itself is highly soluble in water[1][2]. |

| Ethanol | Soluble[1][3][4] | The polarity of ethanol should facilitate the dissolution of the salt. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of solvating the ionic compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds, including salts. |

| Chloroform | Sparingly Soluble to Insoluble[3] | The lower polarity of chloroform makes it a poor solvent for highly polar salts. |

| Acetone | Sparingly Soluble to Insoluble[2] | Acetone is less polar than alcohols and is generally not a good solvent for hydrochloride salts. |

| Hexane | Insoluble | As a nonpolar solvent, hexane is not expected to dissolve an ionic compound. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, both kinetic and thermodynamic solubility assays are recommended. Kinetic solubility is often assessed in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development.[5][6]

Kinetic Solubility Assay Protocol (Shake-Flask Method)

This method provides a rapid assessment of solubility.[7][8]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Preparation of Test Solutions: In duplicate, add a small volume (e.g., 10 µL) of the DMSO stock solution to a larger volume (e.g., 490 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values) in microcentrifuge tubes.[7] This creates a starting concentration of 200 µM.

-

Equilibration: Place the tubes in a thermomixer and shake at a constant speed (e.g., 850 rpm) for 2 hours at a controlled temperature (e.g., 25 °C).[7]

-

Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration Curve: Prepare a calibration curve using known concentrations of the compound to accurately quantify the solubility.

Thermodynamic Solubility Assay Protocol

This method determines the equilibrium solubility of the compound.

-

Sample Preparation: Add an excess amount of the solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, filter the suspension through a 0.45 µm filter.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

References

- 1. grokipedia.com [grokipedia.com]

- 2. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 3. chemodex.com [chemodex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

The Genesis of Pyridine-Based Derivatization Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a cornerstone in medicinal and agricultural chemistry, also plays a pivotal role in the realm of analytical sciences. The unique electronic properties of the pyridine ring have led to the development of a versatile class of derivatization agents essential for the sensitive and selective analysis of a wide array of molecules. This technical guide delves into the discovery and history of these critical analytical tools, providing an in-depth overview of their development, applications, and the experimental protocols that underpin their use.

From Foundational Syntheses to Analytical Applications: A Historical Perspective

The journey of pyridine-based derivatization agents is intrinsically linked to the foundational discoveries in pyridine chemistry. The pioneering work of Arthur Rudolf Hantzsch in 1881 with his eponymous pyridine synthesis marked a significant milestone, providing a versatile method for constructing the pyridine ring from simple acyclic precursors. This reaction, involving the condensation of a β-ketoester, an aldehyde, and ammonia, opened the door to a vast library of substituted pyridines and laid the groundwork for future derivatization reagents.

Another seminal contribution came from the Russian chemist Alexei Yevgen'evich Chichibabin, who in 1914, developed the Chichibabin reaction. This method enabled the direct amination of the pyridine ring, a crucial step in introducing functional groups necessary for derivatization. These fundamental synthetic methodologies were not initially aimed at creating analytical reagents but were instrumental in making a diverse range of pyridine derivatives accessible for further investigation and application.

The transition from pyridine synthesis to the development of dedicated derivatization agents was driven by the evolving needs of analytical chemistry, particularly the rise of chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and later, Mass Spectrometry (MS). Researchers recognized that by attaching a pyridine-containing molecule to an analyte, they could significantly enhance its detectability and improve its chromatographic behavior.

Key Pyridine-Based Derivatization Agents: A Closer Look

Several pyridine-based reagents have emerged as indispensable tools in modern analytical laboratories. Their utility stems from the ability of the pyridine nitrogen to act as a proton acceptor, facilitating ionization in mass spectrometry, and the ring's chromophoric or fluorophoric properties, which enhance detection in UV-Vis and fluorescence-based methods.

2-Picolylamine (2-PA)

Discovery and Application: 2-Picolylamine has become a widely used derivatization agent for carboxylic acids, enhancing their detection in LC-MS analysis. The primary amine group of 2-PA readily reacts with carboxylic acids to form stable amide linkages. This derivatization introduces a basic pyridine moiety, which significantly improves the ionization efficiency of the analyte in positive ion mode electrospray ionization (ESI).

Mechanism of Action: The derivatization reaction is typically carried out in the presence of a coupling agent, such as a carbodiimide, which activates the carboxylic acid for nucleophilic attack by the amine group of 2-picolylamine.

4-Aminomethylpyridine

Discovery and Application: Similar to 2-picolylamine, 4-aminomethylpyridine is utilized for the derivatization of compounds containing carboxylic acid functional groups. The position of the aminomethyl group on the pyridine ring can influence the fragmentation pattern in mass spectrometry, which can be advantageous for structural elucidation.

2-Hydrazino-1-methylpyridine (HMP)

Discovery and Application: 2-Hydrazino-1-methylpyridine is a highly sensitive derivatization reagent specifically designed for the analysis of oxosteroids by LC-ESI-MS. The hydrazine moiety reacts with the keto group of the steroid to form a stable hydrazone. The resulting derivative incorporates a permanently charged pyridinium ion, leading to a significant enhancement in ionization efficiency and, consequently, lower detection limits.

Quantitative Data Summary

The following table summarizes key quantitative data for the discussed pyridine-based derivatization agents, highlighting their effectiveness in enhancing analytical sensitivity.

| Derivatization Agent | Analyte Class | Analytical Technique | Sensitivity Enhancement | Reference |

| 2-Picolylamine | Carboxylic Acids | LC-ESI-MS/MS | 9- to 158-fold increase in detection response over intact acids. | |

| 2-Hydrazino-1-methylpyridine | Oxosteroids | LC-ESI-MS | 70- to 1600-fold higher sensitivity compared to intact steroids. |

Detailed Experimental Protocols

Derivatization of Carboxylic Acids with 2-Picolylamine for LC-MS/MS Analysis

This protocol is a general guideline based on established methods for the derivatization of carboxylic acids.

Materials:

-

Carboxylic acid standard or sample extract

-

2-Picolylamine (derivatization grade)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Pyridine (anhydrous)

-

Acetonitrile (HPLC grade)

-

Formic acid

Procedure:

-

Sample Preparation: Prepare a solution of the carboxylic acid standard or dried sample extract in acetonitrile.

-

Reagent Preparation: Prepare a solution of 2-picolylamine in acetonitrile and a separate solution of EDC in pyridine.

-

Derivatization Reaction:

-

To the carboxylic acid solution, add the 2-picolylamine solution followed by the EDC solution.

-

Vortex the mixture gently.

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

-

-

Reaction Quenching: After incubation, cool the reaction mixture to room temperature. The reaction can often be stopped by dilution with the initial mobile phase.

-

LC-MS/MS Analysis:

-

Dilute the derivatized sample with the mobile phase (e.g., water/acetonitrile with formic acid).

-

Inject an appropriate volume of the diluted sample into the LC-MS/MS system.

-

Monitor the characteristic parent and product ions of the derivatized analyte.

-

Derivatization of Oxosteroids with 2-Hydrazino-1-methylpyridine (HMP) for LC-MS Analysis

This protocol is a general guideline based on established methods for the derivatization of oxosteroids.

Materials:

-

Oxosteroid standard or sample extract

-

2-Hydrazino-1-methylpyridine (HMP)

-

Methanol (HPLC grade)

-

Acetic acid

Procedure:

-

Sample Preparation: Prepare a solution of the oxosteroid standard or dried sample extract in methanol.

-

Reagent Preparation: Prepare a solution of HMP in methanol containing a small amount of acetic acid to catalyze the reaction.

-

Derivatization Reaction:

-

Add the HMP solution to the oxosteroid solution.

-

Vortex the mixture.

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes).

-

-

Reaction Quenching: After incubation, cool the reaction mixture to room temperature.

-

LC-MS Analysis:

-

Dilute the derivatized sample with the mobile phase.

-

Inject an appropriate volume of the diluted sample into the LC-MS system.

-

Monitor the characteristic protonated molecular ion of the derivatized steroid.

-

Conclusion

The development of pyridine-based derivatization agents represents a significant advancement in analytical chemistry, enabling the sensitive and selective detection of a diverse range of molecules critical to pharmaceutical and life sciences research. From the foundational synthetic work of Hantzsch and Chichibabin to the targeted design of reagents like 2-picolylamine and 2-hydrazino-1-methylpyridine, the journey of these compounds highlights the synergistic relationship between organic synthesis and analytical methodology. As analytical instrumentation continues to evolve, the rational design of new and improved pyridine-based derivatization agents will undoubtedly remain a key area of research, pushing the boundaries of detection and quantification in complex biological and chemical systems.

Theoretical Studies on the Reactivity of 3-(Hydrazinomethyl)pyridine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a theoretical and practical framework for understanding the reactivity of 3-(Hydrazinomethyl)pyridine dihydrochloride. Due to the limited specific literature on its theoretical reactivity, this document leverages fundamental principles of organic chemistry and computational analysis to predict its behavior and outline potential experimental validations.

Introduction to this compound

This compound is a bifunctional molecule incorporating a pyridine ring and a hydrazinomethyl group. This unique combination of a nucleophilic hydrazine moiety and an aromatic, electron-deficient pyridine ring suggests a rich and varied chemical reactivity. Its dihydrochloride salt form enhances water solubility and stability, making it a versatile reagent in aqueous and protic solvents. Understanding its reactivity is crucial for its application as a building block in the synthesis of novel pharmaceutical compounds and other functional materials.

Molecular Structure and Predicted Reactivity

The reactivity of this compound is governed by the interplay of its two key functional groups:

-

Hydrazine Moiety (-NH-NH₂): The terminal nitrogen of the hydrazine group possesses a lone pair of electrons, rendering it a potent nucleophile. This site is expected to readily participate in reactions with electrophiles.

-

Pyridine Ring: As a heteroaromatic amine, the pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although typically under harsh conditions. The nitrogen atom in the ring is basic and can be protonated.

A logical workflow for investigating the reactivity of this compound would involve both theoretical calculations and experimental validation.

Safety and handling precautions for 3-(Hydrazinomethyl)pyridine dihydrochloride

An In-depth Technical Guide to the Safe Handling of 3-(Hydrazinomethyl)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental safety data for this compound, this document draws upon information from safety data sheets, analogous compounds, and established protocols for handling pyridine and hydrazine derivatives.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

Pictograms:

Signal Word: Danger[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₉Cl₂N₃ |

| Molecular Weight | 182.05 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse health effects.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.[3]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[3]

-

Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

General Hygiene Practices:

-

Avoid inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

-

Contaminated clothing should be removed immediately and laundered before reuse.

The following diagram illustrates a standard workflow for the safe handling of hazardous chemicals like this compound.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Waste should be considered hazardous and disposed of through a licensed waste disposal company.

Experimental Protocols for Safety Assessment

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Animals: Typically, female rats are used. They are housed in standard conditions with access to food and water.

-

Procedure:

-

A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels.

-

The animal is observed for signs of toxicity and mortality over a 14-day period.

-

If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal dies, the next animal is dosed at a lower fixed dose level.

-

This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

The following diagram illustrates the decision-making process in the Up-and-Down Procedure.

References

Methodological & Application

Application Note: Enhanced Detection of Steroids in Biological Matrices using 3-(Hydrazinomethyl)pyridine Dihydrochloride Derivatization for LC-MS/MS Analysis

INTRODUCTION The quantitative analysis of steroids in biological fluids is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high selectivity and sensitivity. However, many steroids exhibit poor ionization efficiency in common LC-MS interfaces like electrospray ionization (ESI), leading to challenges in achieving the required low detection limits, especially in low-volume samples.[1]

Chemical derivatization of the ketone groups present in most steroid structures can significantly enhance ionization efficiency and, consequently, the sensitivity of the analysis.[2][3] This application note describes a robust and sensitive method for the analysis of various steroids in biological samples using 3-(hydrazinomethyl)pyridine dihydrochloride as a derivatizing agent prior to LC-MS/MS analysis. The introduction of the pyridine group, which is readily protonated, allows for enhanced signal intensity in positive ion ESI mode. This method is based on established protocols using similar hydrazine-based reagents, such as 2-hydrazino-1-methylpyridine (HMP), which have been shown to improve limits of quantitation by several orders of magnitude.[1]

This document provides a detailed protocol for sample preparation, derivatization, and LC-MS/MS analysis of a panel of common steroids. The presented method is intended for researchers, scientists, and drug development professionals seeking to improve the sensitivity and reliability of steroid quantification.

Experimental Workflow

Figure 1. Experimental workflow for the LC-MS/MS analysis of steroids.

Quantitative Data Summary

The following table summarizes the mass spectrometric parameters for the analysis of representative steroids derivatized with a hydrazine-based pyridine reagent. These values are based on published data for the structurally similar 2-hydrazino-1-methylpyridine (HMP) and serve as a starting point for method development with this compound.[1]

| Steroid | Precursor Ion (m/z) | Product Ion (m/z) |

| Dihydrotestosterone (DHT) | 396 | 108 |

| Testosterone | 394 | 108 |

| Androstenedione | 392 | 108 |

Experimental Protocols

This section provides a detailed methodology for the analysis of steroids using this compound derivatization.

Materials and Reagents

-

Steroid standards (e.g., Testosterone, Dihydrotestosterone, Androstenedione)

-

This compound

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Internal standards (e.g., isotopically labeled steroids)

Sample Preparation (Solid-Phase Extraction)

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the biological sample (e.g., plasma, serum) onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

-

Elute the steroids with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

-

Prepare a 0.5 mg/mL solution of this compound in methanol containing 1% (v/v) formic acid. This solution should be prepared fresh.

-

Reconstitute the dried steroid extract from the sample preparation step in 100 µL of the derivatization solution.

-

Vortex the mixture for 10 seconds.

-

Incubate the reaction mixture at 60°C for 15 minutes.[1]

-

After incubation, quench the reaction by diluting the sample with 50 µL of methanol.[1]

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC):

-

Column: Acquity UPLC® BEH C18 column (50 × 2.1 mm, 1.7 µm) or equivalent.[1]

-

Mobile Phase A: 5 mM Ammonium acetate in water.[1]

-

Mobile Phase B: Methanol:Acetonitrile (50:50 v/v).[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Column Temperature: 50°C.[1]

-

Injection Volume: 20 µL.[1]

-

Gradient:

-

0-1 min: 10% B

-

1-2 min: 10% to 50% B

-

2-7 min: 50% to 55% B

-

7-8 min: 55% to 90% B

-

8-9 min: 90% B (Wash)

-

9-10 min: Return to 10% B (Re-equilibration)

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Source Temperature: As per instrument recommendation (e.g., 500°C).

-

IonSpray Voltage: As per instrument recommendation (e.g., 5500 V).

-

MRM Transitions: See the "Quantitative Data Summary" table for examples. The specific transitions for each steroid derivative should be optimized.

Signaling Pathway of Derivatization

References

- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

Application Notes and Protocols for the Derivatization of Carbonyl Compounds using 3-(Hydrazinomethyl)pyridine dihydrochloride (Girard's Reagent P)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydrazinomethyl)pyridine dihydrochloride, commonly known as Girard's Reagent P (GP), is a highly effective derivatizing agent for carbonyl compounds such as aldehydes and ketones. Its primary application lies in analytical chemistry, particularly in enhancing the sensitivity of detection for carbonyl-containing molecules in mass spectrometry (MS). The reagent introduces a permanently positively charged pyridinium moiety onto the target molecule, which significantly improves ionization efficiency in techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). This modification is invaluable for the analysis of low-abundance endogenous metabolites, biomarkers of oxidative stress (protein carbonyls), and pharmaceutical compounds.

The reaction proceeds via the formation of a stable hydrazone under mildly acidic conditions. Isotope-labeled versions of Girard's Reagent P are also available, enabling quantitative proteomic and metabolomic studies through stable isotope labeling strategies.

Chemical Reaction

The derivatization reaction involves the nucleophilic addition of the hydrazine nitrogen of Girard's Reagent P to the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a stable hydrazone.

Caption: Derivatization of a carbonyl compound with Girard's Reagent P.

Applications

-

Metabolomics: Enhancing the detection and quantification of carbonyl-containing metabolites, such as steroids, sugars, and fatty aldehydes, in biological samples.[1][2][3]

-

Proteomics: Identification and quantification of protein carbonylation, a key biomarker for oxidative stress associated with various diseases.[4][5]

-

Pharmaceutical Analysis: Derivatization of drug molecules containing carbonyl groups to improve their detection limits in pharmacokinetic and metabolic studies.

-

Food Science and Environmental Analysis: Quantification of aldehydes and ketones in food products and environmental samples.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the derivatization of various carbonyl compounds with Girard's Reagents.

| Analyte Class | Reagent | Molar Ratio (Reagent:Analyte) | Reaction Time | Temperature | Key Findings | Reference |

| 5-Formyl-2'-deoxyuridine (FodU) | Girard's Reagent T | 10:1 to 100:1 | 12 h | Room Temp. | ~20-fold improvement in detection limit compared to underivatized FodU. | [6] |

| Ecdysteroids | Girard's Reagent P | Excess | Variable | 50-85°C | Successful derivatization for enhanced MS detection. | [7] |

| Ketosteroids | Girard's Reagent T | Not specified | Not specified | Not specified | Enhanced MS detection sensitivity and improved chromatographic separation. | [1] |

| Protein Carbonyls (Yeast Proteome) | Isotope-coded Girard's Reagent P | Not specified | Not specified | Not specified | Identification of 41 carbonylated peptides from 36 distinct proteins. | [4][5] |

| Various Aldehydes and Ketones | Modified Girard Reagent (HTMOB) | Not specified | Not specified | Not specified | 3.3 to 7.0-fold increase in signal intensity compared to Girard's Reagent T. | [3] |

Experimental Protocols

Protocol 1: Derivatization of Carbonyl-Containing Metabolites in Solution for LC-MS/MS Analysis

This protocol is a general procedure for the derivatization of small molecule carbonyl compounds in liquid samples.

Caption: Workflow for solution-phase derivatization of carbonyls.

Materials:

-

Sample containing carbonyl compounds (e.g., steroid extract, urine sample)

-

Girard's Reagent P (this compound)

-

Methanol (HPLC grade)

-

Glacial Acetic Acid

-

Ammonium Hydroxide (for neutralization, optional)

-

Vials for reaction

Procedure:

-

Sample Preparation: Prepare the sample by dissolving the extract or standard in a suitable solvent (e.g., 70% methanol in water).

-

Reagent Preparation: Prepare a stock solution of Girard's Reagent P (e.g., 10-50 mg/mL) in methanol.

-

Reaction Setup:

-

In a reaction vial, add the sample solution.

-

Add glacial acetic acid to catalyze the reaction (a final concentration of 5-10% v/v is common).[6]

-

Add the Girard's Reagent P solution. The molar ratio of reagent to analyte should be optimized, but a significant excess (e.g., 10:1 or greater) is typically used to drive the reaction to completion.[6]

-

-

Incubation: Incubate the reaction mixture. Optimal time and temperature depend on the reactivity of the carbonyl compound and should be determined empirically. Common conditions range from room temperature for several hours to elevated temperatures (e.g., 50-70°C) for shorter periods (e.g., 30-60 minutes).[7]

-

Reaction Termination (Optional): The reaction can be stopped by neutralizing the acid with a base like ammonium hydroxide or by significant dilution with the initial mobile phase for LC-MS analysis.

-

LC-MS/MS Analysis: Analyze the resulting hydrazone derivatives by LC-MS/MS. The permanent positive charge on the derivative makes positive ion mode ESI highly effective.

Protocol 2: Solid-Phase Enrichment of Carbonyl Metabolites using a Hydrazide-Functionalized Resin

This protocol is adapted for the selective capture and enrichment of carbonyl compounds from complex biological matrices, reducing ion suppression and improving detection of low-abundance species.[2]

Caption: Workflow for solid-phase enrichment of carbonyl metabolites.

Materials:

-

Biological sample (e.g., liver tissue homogenate)

-

Hydrazide-functionalized resin (e.g., Carbonyl Capture and Reporter-Ion Installation (CCRI) resins)[2]

-

Methanol (80%)

-

Dimethylformamide (DMF)

-

Washing solvents (e.g., DMF/water mixtures)

-

Elution solution (e.g., acidic solution to cleave the hydrazone)

Procedure:

-

Sample Preparation: Homogenize the biological tissue (e.g., 50 mg) in a suitable solvent like 80% methanol (500 µL). Centrifuge to collect the supernatant containing the metabolites.[2]

-

Capture of Carbonyls:

-

Add the metabolite-containing supernatant to the hydrazide-functionalized resin (e.g., 2 mg).

-

Incubate the mixture to allow the Girard reaction to occur on the solid phase (e.g., 50°C for 2 hours).[2]

-

-

Washing:

-

Wash the resin sequentially to remove non-specifically bound molecules. A typical washing series could be:[2]

-

DMF/water (1:3, 500 µL)

-

DMF/water (1:1, 500 µL)

-

DMF (500 µL)

-

-

Dry the resin, for example, under a stream of nitrogen.

-

-

Elution:

-

Cleave the captured carbonyl derivatives from the resin. This is typically achieved by adding an acidic solution that breaks the bond linking the hydrazone to the resin.

-

-

LC-MS/MS Analysis: Collect the eluate and analyze it by LC-MS/MS for the identification and quantification of the enriched carbonyl compounds.

Concluding Remarks

Derivatization with this compound is a robust and powerful technique for the analysis of carbonyl compounds. By converting neutral aldehydes and ketones into permanently charged hydrazone derivatives, this method significantly enhances their detectability in mass spectrometry. The protocols provided herein offer a starting point for researchers, and optimization of reaction conditions is recommended for specific applications to achieve the best results. The use of solid-phase enrichment strategies can further improve the selectivity and sensitivity of carbonyl profiling in complex biological matrices.

References

- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Targeted Metabolomics using 3-(Hydrazinomethyl)pyridine dihydrochloride (Girard's Reagent P)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-(Hydrazinomethyl)pyridine dihydrochloride, also known as Girard's Reagent P (GP), in the targeted analysis of carbonyl-containing metabolites. This reagent is a highly effective derivatizing agent that enhances the ionization efficiency and chromatographic separation of aldehydes and ketones, making it an invaluable tool for liquid chromatography-mass spectrometry (LC-MS) based metabolomics.

Introduction

Carbonyl-containing metabolites, such as keto-steroids, aldehydes, and sugars, are involved in numerous critical biological processes, including energy metabolism, signaling, and oxidative stress responses. However, their analysis by LC-MS is often challenging due to their poor ionization efficiency and low abundance in biological matrices. Girard's Reagent P addresses this challenge by reacting with the carbonyl group to form a hydrazone, which introduces a permanently charged pyridinium group. This derivatization significantly enhances the sensitivity of detection by electrospray ionization (ESI) mass spectrometry.

Key Applications

-

Targeted quantification of keto-steroids: Enhancing the detection of low-abundance and poorly ionizing steroid hormones in plasma and serum.[1]

-

Profiling of aldehyde and ketone metabolites: Enabling the comprehensive analysis of carbonyl-containing compounds in various biological samples.[2][3]

-

Analysis of N-glycans: Improving the signal intensity of N-glycans in mass spectrometry imaging.

-

Oxidative stress biomarker discovery: Facilitating the identification and quantification of carbonylated proteins and lipids as markers of oxidative damage.[4]

Experimental Protocols

Materials and Reagents

-

This compound (Girard's Reagent P, GP)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic acid (glacial)

-

Formic acid (LC-MS grade)

-

Internal standards (e.g., isotopically labeled analogs of the target metabolites)

-

Biological samples (e.g., plasma, serum, tissue homogenate)

Sample Preparation

A generic protocol for the extraction of metabolites from plasma or serum is provided below. This may need to be optimized based on the specific metabolites of interest and the sample matrix.

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing the internal standards.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.

Derivatization Protocol

-

Reconstitution: Reconstitute the dried sample extract in 200 µL of 10% acetic acid in methanol.[1]

-

Addition of GP Reagent: Add 20 µL of a freshly prepared 1 mg/mL solution of Girard's Reagent P in water.[1]

-

Incubation: Incubate the reaction mixture at 60°C for 10 minutes to ensure complete derivatization.[1]

-

Evaporation: Dry the samples again under a stream of nitrogen.

-

Final Reconstitution: Reconstitute the dried derivatized sample in 100 µL of 50:50 methanol:water for LC-MS analysis.[1]

LC-MS Analysis

The following are general LC-MS parameters that can be used as a starting point. Optimization will be required for specific applications.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to separate the derivatized metabolites.

-

Column Temperature: 60°C.[5]

-

Autosampler Temperature: 6°C.[5]

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.

Data Presentation

The use of Girard's Reagent P significantly improves the analytical figures of merit for carbonyl-containing metabolites.

| Parameter | Underivatized Metabolite | GP-Derivatized Metabolite | Reference |

| Signal Intensity | Low | Increased by 21-2856 times for test aldehydes | [6] |

| Limit of Detection (LOD) | Higher | 2.5-7 nM for test aldehydes | [6] |

| Chromatographic Peak Shape | Often poor for polar carbonyls | Improved | [7] |

| Ionization Efficiency | Poor in ESI | Significantly enhanced | [1][7] |

Visualizations

Derivatization Reaction and Workflow

The following diagram illustrates the chemical reaction between a carbonyl-containing metabolite and Girard's Reagent P, and the overall experimental workflow.

Caption: Girard's Reagent P reacts with carbonyls to form a stable, charged hydrazone, enhancing LC-MS detection.

Targeted Metabolomics Logic

This diagram outlines the logical flow of a targeted metabolomics experiment using Girard's Reagent P.

Caption: Logical workflow for targeted quantification of carbonyl metabolites using Girard's Reagent P.

Signaling Pathway Example: Steroidogenesis

Carbonyl-containing steroids are key players in various signaling pathways. The derivatization with Girard's Reagent P facilitates their sensitive measurement, enabling a more accurate understanding of these pathways.

Caption: Simplified steroidogenesis pathway highlighting key carbonyl-containing intermediates.

Conclusion

The use of this compound (Girard's Reagent P) is a robust and sensitive method for the targeted analysis of carbonyl-containing metabolites. The provided protocols and application notes serve as a valuable resource for researchers in metabolomics, offering a reliable approach to overcome the analytical challenges associated with this important class of molecules. The enhanced sensitivity and specificity afforded by this derivatization strategy can lead to new insights into metabolic pathways and the discovery of novel biomarkers.

References

- 1. escholarship.org [escholarship.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application of Hydrazine-Based Derivatization in Biomarker Discovery for Carbonyl Compounds

Application Note

Introduction

Carbonyl compounds, which include aldehydes and ketones, are a class of molecules that are gaining significant attention in the field of biomarker discovery.[1][2][3] These compounds are often products of metabolic processes, particularly oxidative stress and lipid peroxidation, and their elevated levels in biological samples have been associated with a range of diseases.[1][3] Conditions such as diabetes, cardiovascular diseases, neurodegenerative disorders, lung cancer, and infectious diseases like COVID-19 have been linked to characteristic changes in the profiles of carbonyl compounds.[1][2][4] However, the quantitative analysis of these potential biomarkers presents analytical challenges due to their often low abundance, high reactivity, and poor ionization efficiency in mass spectrometry.[1][5]

Chemical derivatization is a powerful strategy employed to overcome these analytical hurdles.[1][5][6] By reacting the carbonyl group with a derivatizing agent, the resulting product exhibits improved chromatographic properties and significantly enhanced ionization efficiency, leading to increased sensitivity and selectivity in detection by liquid chromatography-mass spectrometry (LC-MS).[1][5] Hydrazine-containing reagents are particularly effective for this purpose, as they readily react with carbonyls to form stable hydrazones.[7][8][9] While direct literature on 3-(Hydrazinomethyl)pyridine dihydrochloride for biomarker discovery is limited, the principles are well-demonstrated by analogous hydrazine-based reagents such as 3-nitrophenylhydrazine (3-NPH) and 2,4-dinitrophenylhydrazine (DNPH).[7][9] This document will focus on the general application and protocols of hydrazine-based derivatization for carbonyl biomarker discovery, with a focus on methodologies established for widely-used reagents like 3-NPH.

Principle of Derivatization